(S)-4-Benzyl-2-oxazolidinone serves as a versatile building block in asymmetric synthesis due to its readily available chiral center and diverse reactivity. It can be employed as a chiral auxiliary or catalyst for the enantioselective synthesis of various valuable compounds, including pharmaceuticals, agrochemicals, and natural products.
The structural features of (S)-4-Benzyl-2-oxazolidinone have sparked interest in its potential as a therapeutic agent. Studies have explored its activity against various diseases, including:
The key features of (S)-4-Benzyl-2-oxazolidinone's structure include (refer to Wikipedia: for a general oxazolidinone structure):
The (S)- designation indicates the specific configuration of the molecule around this stereocenter.
(S)-4-Benzyl-2-oxazolidinone is involved in various chemical reactions, including:
(S)-Phenylglycine + CDI → (S)-4-Benzyl-2-oxazolidinone + CO2 + NH3
Irritant;Health Hazard